molecular formula C37H28N6Na4O15S4 B078702 C.I. Direct Orange 72 CAS No. 12217-64-0

C.I. Direct Orange 72

Cat. No.: B078702
CAS No.: 12217-64-0
M. Wt: 1016.9 g/mol
InChI Key: DQZDXNOLPPLSFD-UHFFFAOYSA-J
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Description

Direct Orange 72 is notably utilized in specialized applications, such as high-refractive-index polarized lenses, due to its chromatic stability and compatibility with industrial substrates .

Properties

CAS No.

12217-64-0

Molecular Formula

C37H28N6Na4O15S4

Molecular Weight

1016.9 g/mol

IUPAC Name

tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C37H32N6O15S4.4Na/c1-19-9-31(33(57-3)17-29(19)42-40-23-7-5-21-11-25(59(45,46)47)15-35(27(21)13-23)61(51,52)53)38-37(44)39-32-10-20(2)30(18-34(32)58-4)43-41-24-8-6-22-12-26(60(48,49)50)16-36(28(22)14-24)62(54,55)56;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4

InChI Key

DQZDXNOLPPLSFD-UHFFFAOYSA-J

SMILES

CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+]

Other CAS No.

12217-64-0

Origin of Product

United States

Comparison with Similar Compounds

C.I. Direct Red 72 (CAS 8005-64-9)

Structural and Functional Similarities :

  • Chemical Class : Both are disazo dyes with sulfonic acid groups, enabling direct bonding to cellulose fibers .
  • Molecular Weight : Direct Red 72 has a molecular weight of 938.81 g/mol, slightly higher than typical direct dyes, which may influence its adsorption kinetics in wastewater treatment .

Key Differences :

Property C.I. Direct Orange 72 C.I. Direct Red 72
Chromophore Presumed monoazo or disazo Disazo with dual coupling components
Color in Solution Orange (inferred) Bright red in water, orange-red in ethanol
Fastness Properties Not explicitly stated Acid resistance: 4/5; Lightfastness: 3/5
Applications Textiles, optical lenses Textiles, leather, paper dyeing

Research Findings :
Direct Red 72 exhibits moderate lightfastness but superior alkaline resistance (rated 5/5), making it suitable for industrial dyeing processes requiring pH stability. Its adsorption behavior in wastewater, however, is less efficient compared to smaller-molecular-weight dyes due to steric hindrance .

C.I. Direct Orange 26 (CAS not provided)

Functional Similarities :

  • Application : Both dyes are used in textile industries for cellulose fibers.
  • Environmental Impact : Direct Orange 26, like most azo dyes, releases toxic aromatic amines upon degradation, necessitating advanced removal methods such as anion exchange resins .

Key Differences :

Property This compound C.I. Direct Orange 26
Adsorption Efficiency Not studied in provided evidence 85–90% removal using Amberlyst A21 resin
Toxicity Profile Not explicitly stated High mutagenicity and carcinogenicity risks

Research Insights :
Direct Orange 26 demonstrates higher adsorption efficiency on weakly basic resins due to its smaller molecular size and ionic interactions with tertiary amine functionalities .

Comparison with Functionally Similar Natural Dye

C.I. Natural Orange 4 (Annatto, CAS 37350)

Functional Similarities :

  • Color Range : Both produce orange hues, widely used in textiles and consumer goods.
  • Substrate Compatibility : Effective on cotton and silk without mordants .

Key Differences :

Property This compound C.I. Natural Orange 4 (Annatto)
Origin Synthetic Natural (Bixa orellana seeds)
Chemical Structure Azo-based Carotenoid (bixin/norbixin)
Lightfastness Likely higher (synthetic) Moderate; fades under UV exposure
Applications Industrial textiles, optics Food coloring, cosmetics, textiles

Q & A

What are the optimal experimental conditions for synthesizing C.I. Direct Orange 72, and how can its purity be reliably characterized?

Basic:
To synthesize this compound, researchers should optimize variables such as reaction temperature (e.g., 60–80°C), pH (acidic conditions preferred), and stoichiometric ratios of precursors (e.g., diazo coupling agents). Characterization should include UV-Vis spectroscopy (λmax ~490 nm), HPLC for purity assessment (C18 column, methanol/water mobile phase), and elemental analysis .
Advanced:
For mechanistic insights, employ computational models (DFT calculations) to predict reaction pathways and intermediates. Validate with in-situ FTIR or NMR to track real-time structural changes during synthesis .

How do environmental factors (e.g., pH, light) influence the stability of this compound in aqueous solutions?

Basic:
Design stability studies by exposing the dye to controlled conditions: vary pH (2–12), UV light exposure, and temperature (25–60°C). Monitor degradation via spectrophotometric absorbance shifts and calculate half-life using first-order kinetics .
Advanced:
Investigate degradation pathways using LC-MS/MS to identify transient byproducts. Correlate degradation kinetics with quantum yield calculations to predict photostability under environmental conditions .

What advanced analytical techniques resolve structural ambiguities in this compound derivatives or degradation products?

Basic:
Use HPLC-DAD for separation and quantification. Confirm structures via HRMS (high-resolution mass spectrometry) and FTIR for functional group analysis .
Advanced:
Apply hyphenated techniques like LC-NMR or GC×GC-TOFMS for complex mixtures. Pair with multivariate statistical analysis (PCA) to differentiate spectral signatures of isomers .

How can researchers critically integrate existing literature on this compound while addressing methodological gaps?

Basic:
Conduct systematic reviews using databases like Web of Science and Reaxys. Filter studies by methodology (e.g., exclusion of non-peer-reviewed sources like ) and prioritize primary literature .
Advanced:
Perform meta-analyses to quantify reproducibility across studies. Use tools like PRISMA guidelines to evaluate bias in experimental designs (e.g., sample size, control groups) .

How should contradictory data on this compound’s physicochemical properties be resolved?

Basic:
Replicate conflicting experiments under standardized conditions (e.g., ISO protocols). Compare solvent systems, instrumentation calibration, and sample preparation techniques .
Advanced:
Apply multi-technique validation (e.g., cross-reference XRD crystallography with molecular dynamics simulations) to reconcile discrepancies in solubility or aggregation behavior .

What strategies ensure reproducibility in dye application studies (e.g., textile dyeing) using this compound?

Basic:
Document detailed protocols: dye concentration, mordant type, and fixation time. Include raw data (e.g., color strength via K/S values) in supplementary materials .
Advanced:
Collaborate with inter-laboratory validation programs. Use machine learning to model dye uptake variability across fabric types and optimize process parameters .

What methodologies assess the environmental impact of this compound degradation products?

Basic:
Perform acute toxicity assays (e.g., Daphnia magna mortality tests) and chemical oxygen demand (COD) measurements to evaluate eco-toxicity .
Advanced:
Apply non-target screening (NTS) with high-resolution mass spectrometry to identify unknown metabolites. Use QSAR models to predict long-term ecotoxicological risks .

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